molecular formula C7H8FNO B2970845 2-(5-Fluoropyridin-2-yl)ethan-1-ol CAS No. 1000521-75-4

2-(5-Fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B2970845
CAS No.: 1000521-75-4
M. Wt: 141.145
InChI Key: OVQRVQOBZKDTQQ-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-terminated ethyl chain at the 2-position of the pyridine ring and a fluorine atom at the 5-position. Its molecular formula is C₇H₈FNO, with a calculated molecular weight of 153.16 g/mol. The fluorine atom enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQRVQOBZKDTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(5-fluoropyridin-2-yl)acetaldehyde using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key fluoropyridine derivatives and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
2-(5-Fluoropyridin-2-yl)ethan-1-ol C₇H₈FNO 5-F, 2-(ethanol) 153.16 Zinc chelation for MRI
2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol C₈H₁₀FNO 5-F, 6-CH₃, 2-(ethanol) 167.17 Enhanced lipophilicity
2-(5-Fluoropyridin-2-yl)ethan-1-amine C₇H₉FN₂ 5-F, 2-(ethylamine) 154.16 Potential pharmaceutical intermediate
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₈FN₃O 5-F, 3-(propargyl alcohol), 2-NH₂ 193.17 Reactive alkyne for click chemistry
4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine C₉H₅F₂N₃ Pyrimidine core, dual F substituents 193.17 Heterocyclic building block

Functional Group Variations

  • Hydroxyl vs. Amine : The hydroxyl group in this compound enables hydrogen bonding, increasing aqueous solubility compared to its amine analog (2-(5-Fluoropyridin-2-yl)ethan-1-amine). The latter may exhibit basicity and salt formation, influencing pharmacokinetics in drug design .
  • Propargyl Alcohol: 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol contains a terminal alkyne, enabling participation in click chemistry for bioconjugation or polymer synthesis .

Electronic and Steric Effects

  • Fluorine at the 5-position induces electron withdrawal, stabilizing negative charge density on the pyridine ring. This effect is critical in metal chelation, as seen in zinc-binding applications .
  • Steric hindrance from the 6-methyl group in 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol may reduce reactivity at the pyridine ring but enhance selectivity in binding interactions.

Biological Activity

2-(5-Fluoropyridin-2-yl)ethan-1-ol, a compound featuring a fluorinated pyridine ring, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a hydroxyl group attached to an ethyl chain linked to a 5-fluoropyridine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The fluorinated pyridine ring can enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems involved in neurological disorders.
  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes relevant to disease pathways, including kynurenine 3-monooxygenase (KMO), which is implicated in neurodegenerative diseases .

Biological Activity and Applications

Research has demonstrated that derivatives of this compound exhibit significant activity against various biological targets, including:

  • Anticancer Activity : Compounds containing the 5-fluoropyridine moiety have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects on different cancer cell lines.
  • Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective properties.
  • Antibacterial Properties : Recent studies indicate that similar compounds may possess antibacterial activity, suggesting a broader therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

StudyFindings
Kynurenine 3-Monooxygenase Inhibitors Demonstrated enhanced cellular potency with modifications at the 5-position of the pyridine ring.
Neuroprotective Effects Showed reduced plasma levels of harmful metabolites in animal models, indicating protective effects against neurodegeneration.
Antibacterial Evaluation Novel derivatives exhibited significant antibacterial activity against various pathogens.

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